Product packaging for Hyperatomarin(Cat. No.:)

Hyperatomarin

Cat. No.: B1257727
M. Wt: 400.5 g/mol
InChI Key: YIQNDGCVFGTXHT-AAMQNXIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyperatomarin is a prenylated phloroglucinol compound naturally found in various Hypericum species . This compound is offered for research purposes to investigate its documented biological activities. Studies have identified two primary areas of research interest for this compound. Firstly, it has shown antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . Secondly, and of significant interest, this compound demonstrates potent cytotoxic effects across a broad panel of malignant cell lines. Research indicates it exerts strong, concentration-dependent cytotoxicity, with IC50 values reported in the low micromolar range against lines such as human leukemias, lymphomas, and solid tumors including breast cancer and urinary bladder carcinoma . The proposed mechanism of action for its cytotoxic activity is the induction of apoptosis, or programmed cell death, in target cells . Evidence includes the observation of mono- and oligo-nucleosomal DNA fragmentation, a hallmark of apoptotic cell death . Given this bioactivity profile, this compound is a compelling compound for researchers in the fields of oncology, microbiology, and natural product chemistry. It is suitable for in vitro studies aimed at exploring novel antibacterial agents or understanding the apoptotic pathways induced by natural compounds. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, and it is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36O4 B1257727 Hyperatomarin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

(1S,3Z,5R,6S,7R)-3-(1-hydroxy-2-methylpropylidene)-6-methyl-7-(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione

InChI

InChI=1S/C25H36O4/c1-14(2)9-8-12-25(7)17(11-10-15(3)4)13-18-22(27)19(21(26)16(5)6)24(29)20(25)23(18)28/h9-10,16-18,20,26H,8,11-13H2,1-7H3/b21-19-/t17-,18-,20-,25+/m1/s1

InChI Key

YIQNDGCVFGTXHT-AAMQNXIISA-N

Isomeric SMILES

CC(C)/C(=C/1\C(=O)[C@H]2C[C@H]([C@]([C@H](C2=O)C1=O)(C)CCC=C(C)C)CC=C(C)C)/O

Canonical SMILES

CC(C)C(=C1C(=O)C2CC(C(C(C2=O)C1=O)(C)CCC=C(C)C)CC=C(C)C)O

Synonyms

hyperatomarin

Origin of Product

United States

Isolation and Purification Methodologies for Hyperatomarin

Advanced Extraction Protocols from Natural Sources of Hyperatomarin

The initial step in obtaining this compound from natural sources typically involves the preparation of the plant material, followed by sequential solvent extractions. Air-dried and powdered plant material serves as the starting point for these protocols. eragene.com

A common approach involves exhaustive extraction with n-hexane, followed by subsequent extraction with methanol (B129727). eragene.com This sequential extraction strategy leverages the differing polarities of the compounds present in the plant, allowing for a preliminary separation. For instance, the hexane (B92381) extract is often subjected to further purification steps, as it contains lipophilic compounds like this compound. eragene.comnih.govctdbase.org

Research has indicated that a lipophilic extract from the aerial parts of Hypericum atomarium ssp. degenii can yield a significant percentage of this compound, reported at 3.1% by weight of the dried plant material. nih.govctdbase.org

Another effective extraction method involves using a 70% v/v methanolic solution with the aid of an ultrasonic water bath. This process is typically repeated three times to maximize extraction efficiency and is conducted in the dark to prevent the degradation of light-sensitive compounds, such as hypericins and hyperforin (B191548), which may coexist in the plant material. wikipedia.org Following extraction, the organic solvent is evaporated, the aqueous extract is cooled, and then lyophilized to yield a dry powder, which is subsequently stored at low temperatures (e.g., -20 °C) until further use. wikipedia.org

The extraction yields can vary depending on the plant species and methodology. An example of a general extraction yield calculation is presented in the table below, although specific yield data for this compound from these methods were not detailed in the provided sources. wikipedia.org

Table 1: General Extraction Parameters from Hypericum Species

ParameterDescription
Plant MaterialAir-dried and powdered aerial parts of Hypericum species eragene.comnih.govctdbase.org
Solvent 1 (Initial)n-hexane (exhaustive extraction) eragene.com
Solvent 2 (Subsequent)Methanol (exhaustive extraction after hexane) eragene.com
Alternative Solvent70% v/v Methanolic solution wikipedia.org
Extraction MethodUltrasonic water bath wikipedia.org
RepetitionsThree times wikipedia.org
ConditionsPerformed in the dark (to prevent degradation of light-sensitive compounds) wikipedia.org
Post-Extraction StepsEvaporation, cooling, lyophilization wikipedia.org

Chromatographic Techniques for High-Purity this compound Isolation

Chromatographic techniques are indispensable for achieving high purity of this compound from crude extracts. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

For the n-hexane extract, column chromatography on silica (B1680970) gel is commonly employed. Elution is performed using mixtures of n-hexane and ethyl acetate (B1210297), gradually increasing the polarity to elute compounds of varying polarities. eragene.com Fractions containing this compound are then pooled for further purification.

Subsequent purification of these pooled fractions often involves reversed-phase (RP-18) column chromatography, utilizing acetonitrile-water mixtures as the eluent. This step is crucial for achieving higher purity, and this compound has been successfully obtained as a colorless oil using this method. eragene.com

In cases where the methanol extract is processed, it is first dissolved in hot water, followed by sequential extractions with chloroform (B151607) and then ethyl acetate. The combined ethyl acetate layers are evaporated to dryness under vacuum and then subjected to column chromatography on polyamide S. The elution typically begins with water, followed by ethanol-water mixtures, to separate the components. eragene.com

Bioactivity-guided preparative thin-layer chromatography (TLC) has also been utilized for the isolation of this compound, indicating that biological activity assays can be integrated into the purification workflow to guide the selection of fractions. nih.govctdbase.org

The purity of isolated this compound is typically evaluated using High-Performance Liquid Chromatography (HPLC), with reported purities reaching ≥96%. eragene.com Additionally, Liquid Chromatography combined with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC/Q-TOF/HRMS) is a powerful analytical technique used for both qualitative and quantitative phytochemical profiling of Hypericum species, which can confirm the presence and purity of this compound. wikipedia.org

Table 2: Chromatographic Techniques for this compound Purification

TechniqueStationary PhaseMobile Phase / EluentApplicationPurity Assessment
Column Chromatography (Hexane Extract)Silica gel eragene.comn-hexane-ethylacetate mixtures eragene.comInitial separation of lipophilic compounds-
RP-18 Column ChromatographyRP-18 eragene.comAcetonitrile-water mixtures eragene.comFurther purification, yields colorless oilHPLC (≥96%) eragene.com
Column Chromatography (Methanol Extract)Polyamide S eragene.comWater, then ethanol-water mixtures eragene.comSeparation of more polar compounds-
Bioactivity-guided Preparative TLCNot specified nih.govctdbase.orgNot specified nih.govctdbase.orgIsolation guided by biological activity-
Analytical HPLCC18 column eragene.comGradient/isocratic stepsPurity evaluation≥96% eragene.com
LC/Q-TOF/HRMSEC nucleoshell Bluebird RP18 wikipedia.orgWater (0.1% formic acid), Methanol (0.1% formic acid) wikipedia.orgQualitative and quantitative phytochemical analysis-

Optimization Strategies for this compound Purification

Optimization in the purification of this compound, as with any natural product, aims to enhance speed, recovery (yield), resolution, and capacity. While specific dedicated optimization studies for this compound are not extensively detailed in the provided sources, the reported methodologies inherently incorporate strategies to maximize efficiency and purity.

The choice of sequential extraction with solvents of increasing polarity (n-hexane followed by methanol) is a fundamental optimization, allowing for the differential extraction of compounds based on their lipophilicity. eragene.com This initial fractionation reduces the complexity of the crude extract, simplifying subsequent purification steps.

The selection of specific stationary phases, such as silica gel for less polar compounds and RP-18 for further refinement, demonstrates an optimization of chromatographic resolution. The use of appropriate mobile phase gradients, like varying n-hexane-ethyl acetate or acetonitrile-water ratios, is crucial for achieving effective separation of this compound from co-eluting impurities. eragene.com

Conducting extraction processes in the dark is a critical optimization strategy, especially for compounds from Hypericum species. This measure prevents the photodegradation of light-sensitive constituents, thereby preserving the integrity and maximizing the yield of target compounds like this compound, as well as related compounds such as hypericins and hyperforin. wikipedia.org

Furthermore, the application of bioactivity-guided isolation is an optimization strategy that streamlines the purification process by focusing on fractions exhibiting desired biological activity, ensuring that the isolated compound is indeed the active principle. nih.govctdbase.org The routine use of analytical techniques like HPLC for purity evaluation throughout the purification process allows for continuous monitoring and refinement of the separation parameters, ensuring that the desired purity (e.g., ≥96%) is achieved efficiently. eragene.com

Biosynthetic Pathways of Hyperatomarin

Elucidation of Precursor Compounds in Hyperatomarin Biosynthesis

The foundational structure of this compound, a prenylated phloroglucinol (B13840), is primarily derived from two distinct biosynthetic origins: the polyketide pathway for its phloroglucinol core and the isoprenoid pathway for its prenyl groups. globalsciencebooks.infomdpi.comencyclopedia.pubdntb.gov.uaacs.orgnih.gov

The acyl phloroglucinol moiety is synthesized via a Type III polyketide synthase (PKS)-type mechanism. globalsciencebooks.infomdpi.comencyclopedia.pub This process typically involves the iterative condensation of a starter molecule, often an acyl-CoA, with multiple units of malonyl-CoA. globalsciencebooks.infomdpi.comencyclopedia.pub For instance, in the biosynthesis of related compounds like hyperforin (B191548), isobutyryl-CoA serves as a starter unit, undergoing sequential condensation with three molecules of malonyl-CoA. mdpi.com The phloroglucinol nucleus itself can be formed from three molecules of malonyl-CoA. encyclopedia.pub

The prenyl (isoprenoid) groups, which are characteristic of this compound, originate from the isoprenoid pathway. In Hypericum species, these isoprenoid moieties are predominantly derived from the non-mevalonate pathway (MEP pathway), which yields dimethylallyl diphosphate (B83284) (DMAPP) and isopentenyl diphosphate (IPP)—the universal five-carbon precursors for all isoprenoids. mdpi.comacs.org

Furthermore, this compound is classified as a Type B BPAP (benzophenone-derived acylphloroglucinol). lipidmaps.org This classification suggests that a benzophenone (B1666685) derivative may serve as an intermediate in its biosynthesis. One proposed pathway indicates that this compound could be biosynthesized from a precursor (referred to as "compound 1") through a selective C-3″ to C-5 cyclization. lipidmaps.org This "compound 1" is noted for possessing an "evgenyl" side chain, an unusual structure composed of one geranyl and one isoprene (B109036) unit. lipidmaps.org The initial steps leading to benzophenone derivatives typically involve the shikimate pathway. mdpi.com

The key precursor compounds identified or inferred for this compound biosynthesis are summarized in the table below:

Precursor CompoundOriginating Pathway(s)Role in Biosynthesis
Malonyl-CoAPrimary MetabolismExtender unit for polyketide synthesis of phloroglucinol core globalsciencebooks.infomdpi.comencyclopedia.pub
Isobutyryl-CoA (inferred)Branched-chain amino acid metabolismStarter unit for acylphloroglucinol core (e.g., hyperforin) mdpi.com
Dimethylallyl Diphosphate (DMAPP)Isoprenoid (MEP) PathwaySource of prenyl groups mdpi.comacs.orgnih.gov
Isopentenyl Diphosphate (IPP)Isoprenoid (MEP) PathwaySource of prenyl groups acs.org
Benzoyl-CoA (inferred)Phenylpropanoid PathwayStarter unit for benzophenone intermediate globalsciencebooks.infomdpi.com

Identification of Key Enzymes and Metabolic Steps in this compound Formation

The formation of this compound involves several distinct enzymatic steps, each catalyzed by specific classes of enzymes:

Polyketide Synthases (PKSs): Type III PKSs are central to the assembly of the phloroglucinol core. globalsciencebooks.infomdpi.comencyclopedia.pubdntb.gov.ua These enzymes facilitate the decarboxylative condensation of an acyl-CoA starter molecule with malonyl-CoA units, followed by intramolecular cyclization to form the aromatic phloroglucinol scaffold. globalsciencebooks.infomdpi.comencyclopedia.pub For example, isobutyrophenone (B147066) synthase (BUS) is a Type III PKS responsible for synthesizing the hyperforin nucleus by condensing isobutyryl-CoA with three malonyl-CoA units. mdpi.com Given this compound's structure as a Type B BPAP, benzophenone synthase (BPS), another Type III PKS found in Hypericum species, is likely involved in producing a benzophenone intermediate by condensing benzoyl-CoA with malonyl-CoA. globalsciencebooks.infomdpi.com

Prenyltransferases (PTases): These enzymes are critical for the attachment of the prenyl groups to the phloroglucinol core, a process known as prenylation. tandfonline.comresearchgate.netglobalsciencebooks.infonih.govcore.ac.ukjst.go.jpjst.go.jp PTases catalyze the transfer of isoprenoid units, such as DMAPP, to specific positions on aromatic acceptor molecules. tandfonline.comresearchgate.netnih.gov In the biosynthesis of hyperforin, a soluble prenyltransferase activity has been identified in Hypericum calycinum cell cultures that catalyzes the first prenylation step, utilizing DMAPP as the prenyl donor and phlorisobutyrophenone (B1231217) as the acceptor. nih.gov While the specific prenyltransferases involved in this compound's unique prenylation pattern are not explicitly detailed in available literature, the involvement of such enzymes is a fundamental aspect of its formation.

Cyclization: A specific metabolic step in this compound biosynthesis is the proposed selective C-3″ to C-5 cyclization of a precursor compound, which contributes to its distinct bicyclic structure. lipidmaps.org This cyclization is likely mediated by specific enzymatic machinery, though the exact enzymes responsible for this intricate ring closure have not been fully elucidated.

The table below outlines the key enzyme classes and their roles:

Enzyme ClassRole in BiosynthesisExamples (from related pathways)
Type III Polyketide Synthases (PKSs)Formation of the phloroglucinol core from acyl-CoAs and malonyl-CoA, followed by cyclization. globalsciencebooks.infomdpi.comencyclopedia.pubIsobutyrophenone Synthase (BUS), Benzophenone Synthase (BPS) globalsciencebooks.infomdpi.commdpi.com
Prenyltransferases (PTases)Catalyze the attachment of prenyl groups (from DMAPP/IPP) to the phloroglucinol scaffold. tandfonline.comresearchgate.netnih.govDimethylallyltransferase (for hyperforin) nih.gov
Cyclases (inferred)Catalyze specific intramolecular cyclization steps to form the bicyclic structure. lipidmaps.orgNot specifically identified for this compound

Regulation and Genetic Control of this compound Biosynthesis

The biosynthesis of secondary metabolites in Hypericum species, including this compound, is a tightly regulated process influenced by both genetic and environmental factors. nih.govglobalsciencebooks.infomaxapress.comnih.govnih.govplos.orgmaxapress.com

Biosynthetic Gene Clusters (BGCs): The genes encoding the enzymes involved in complex natural product biosynthesis are often organized into biosynthetic gene clusters (BGCs) in plant genomes. core.ac.ukjst.go.jp While specific BGCs directly responsible for this compound production have not been fully characterized, this modular organization is a common feature for secondary metabolite pathways, facilitating coordinated gene expression.

Transcriptional Regulation: The expression of genes within these biosynthetic pathways is controlled by various transcription factors (TFs). nih.govjst.go.jpplos.orgmaxapress.com These TFs bind to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription. In plants, transcription factor families such as AP2/EREBP, bHLH, and MYB are known to play significant roles in regulating secondary metabolism. nih.govplos.org Understanding these regulatory networks is crucial for potentially manipulating this compound production.

Environmental and Hormonal Influences: The accumulation of secondary metabolites in Hypericum plants can be influenced by environmental conditions and endogenous signaling molecules, including phytohormones. nih.govglobalsciencebooks.infonih.govplos.orgmaxapress.com For example, studies on Hypericum perforatum callus cultures have shown that phytohormones like auxins, cytokinins, and salicylic (B10762653) acid can activate genes involved in various metabolic pathways, leading to altered production of defensive compounds and antioxidant activities. globalsciencebooks.info Such hormonal and environmental cues likely play a role in modulating the biosynthetic machinery for this compound, although specific regulatory pathways for this compound itself require further elucidation. Epigenetic modifications, which are non-genetic heritable changes in gene expression, also contribute to the complex regulatory landscape of secondary metabolism in medicinal plants. nih.gov

Chemical Synthesis and Derivatization Strategies for Hyperatomarin

Total Synthesis Approaches for Hyperatomarin and its Analogs

The total synthesis of complex natural products like this compound, which belongs to the polycyclic polyprenylated acylphloroglucinol (PPAP) class, often involves intricate multi-step reaction sequences aimed at constructing their unique carbon skeletons and introducing specific functionalities. While a direct, dedicated total synthesis of this compound is not extensively detailed in the provided search results, strategies developed for structurally related PPAPs, such as hyperforin (B191548) and hypersampsone M, offer valuable insights into potential synthetic methodologies.

A primary synthetic challenge in the total synthesis of this compound and its analogs lies in the construction of the bicyclo[3.3.1]nonane core. Approaches to achieve this core structure have been explored, including the stepwise annulation of 2-cyclohexenone derivatives and acrylates via successive Michael reactions. This process can also be achieved through a one-pot procedure, offering potential for synthetic efficiency. Such synthetic efforts are crucial for accessing these complex natural products and their diverse structural architectures, providing a platform for the construction of highly substituted bicyclo[3.3.1]nonane-1,3,5-trione motifs, which are common to many PPAPs and allow for modifications at various positions.

Strategies for Semi-Synthesis and Structural Modification of this compound

Given that this compound can be isolated from its natural plant source, Hypericum annulatum Moris subsp. annulatum, in relatively high concentrations (approximately 3.1% per weight of dried plant material), semi-synthesis presents an attractive alternative or complementary approach to total synthesis. Semi-synthesis typically involves starting from a naturally isolated precursor and performing targeted chemical transformations to generate structural analogs or to facilitate studies requiring specific modifications.

Structural modification of this compound is undertaken to explore its structure-activity relationships (SAR) and potentially enhance or alter its biological properties. For example, studies on related compounds like hyperforin have shown that synthetic derivatives can exhibit improved cytotoxic activity compared to the parent compound. This compound itself is a prenylated phloroglucinol (B13840) derivative, and its structural modifications are of interest.

Beyond direct chemical modification of isolated this compound, biotransformation offers a promising semi-synthetic strategy, especially for prenylated compounds. Research on prenylated flavonoids, for instance, has demonstrated that transgenic microorganisms, such as yeast expressing plant membrane-bound prenyltransferases, can be utilized to produce valuable prenylated natural products that are scarce in nature. This chemoenzymatic approach leverages the promiscuity of certain prenyltransferases, allowing for the enzymatic prenylation of various aromatic substrates to yield new prenylated compounds. Such strategies could potentially be adapted for the semi-synthesis of this compound or its prenylated analogs, providing a more sustainable and potentially more efficient route compared to full chemical synthesis for certain modifications.

Development of this compound Probes and Derivatives for Research Applications

The diverse biological activities of this compound, including its antibacterial, cytotoxic, and serotonin (B10506) reuptake modulating effects, make it a compelling candidate for the development of research probes and novel derivatives. Probes are molecular tools designed to interact with specific biological targets, enabling the study of cellular processes or the elucidation of mechanisms of action.

Derivatives of this compound can be synthesized for several research applications:

Enhance Potency and Selectivity: By systematically modifying the structure, researchers can identify key pharmacophores responsible for its biological activities and optimize them for improved potency and selectivity towards specific targets. For instance, synthetic derivatives of hyperforin, a related compound, have shown lower IC50 values in cytotoxic assays, indicating enhanced activity.

Improve Physicochemical Properties: Modifications can be introduced to improve solubility, stability, or bioavailability, which are crucial for in vitro and in vivo research applications.

Facilitate Target Identification: Attaching reporter groups (e.g., fluorescent tags, biotin) to this compound can create probes that allow for the visualization, isolation, and identification of its molecular targets within biological systems. Such probes are invaluable for understanding the precise mechanisms by which this compound exerts its effects, such as its cytotoxic mode of action involving the induction of apoptosis.

Explore New Activities: Structural modifications might uncover novel biological activities not initially observed with the parent compound.

The development of such probes and derivatives is fundamental for advancing the understanding of this compound's biological profile and its potential as a lead compound in various research areas.

Synthesis of Isotopically Labeled this compound for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools in chemical and biological research, providing a means to trace molecular pathways, elucidate reaction mechanisms, and quantify metabolic processes. The synthesis of isotopically labeled this compound, incorporating stable isotopes such as deuterium (B1214612) (H or D), carbon-13 (C), or nitrogen-15 (B135050) (N), would be critical for in-depth mechanistic investigations.

Key applications of isotopically labeled this compound include:

Elucidating Biosynthetic Pathways: By feeding isotopically labeled precursors to the plant source or to cell cultures capable of producing this compound, researchers can track the incorporation of specific atoms into the final compound. This allows for the precise mapping of the enzymatic steps and intermediates involved in its biosynthesis, particularly relevant for prenylated natural products.

Studying Metabolic Fate and Pharmacokinetics: Labeled this compound can be used in in vitro or in vivo studies to determine how the compound is metabolized, absorbed, distributed, and eliminated within biological systems. This provides crucial information on its stability, half-life, and the formation of active or inactive metabolites.

Investigating Mechanism of Action: Isotopic labeling, particularly with deuterium, can introduce kinetic isotope effects, which are valuable for identifying rate-determining steps in enzymatic reactions or non-enzymatic transformations involving this compound and its biological targets.

Quantitative Analysis (e.g., Mass Spectrometry): Isotopically labeled this compound can serve as an internal standard in mass spectrometry-based assays, enabling highly accurate and precise quantification of the compound and its metabolites in complex biological matrices.

The synthesis of such labeled compounds typically involves either the direct use of commercially available isotope-containing precursors in a total synthesis scheme or, for deuterium, hydrogen/deuterium exchange reactions. These labeled forms are vital for gaining a comprehensive understanding of this compound's chemical and biological behavior.

Molecular and Cellular Mechanisms of Action of Hyperatomarin

Identification and Characterization of Molecular Targets of Hyperatomarin

Research into this compound has identified several key molecular processes and components that are targeted by the compound, leading to its observed cytotoxic effects. The primary mechanism appears to be the induction of programmed cell death, or apoptosis, through the activation of the caspase signaling cascade. researchgate.net

Key molecular and cellular targets include:

The Apoptotic Machinery : this compound's ability to induce apoptosis is its most prominent feature. Studies have shown that its proapoptotic effect in KG-1 and HL-60 leukemia cells is dependent on the caspase signaling cascade. researchgate.net This was demonstrated by the drastic reduction in histone-associated DNA fragments when cells were treated with this compound alongside a pan-caspase inhibitor. researchgate.net The use of this compound on human tumor cells results in significant mono- and oligo-nucleosomal disintegration of genomic DNA, a hallmark of apoptosis. nih.gov

Cell Cycle Regulators : The compound has been shown to directly interfere with the cell cycle progression in cancer cells. In KG-1 leukemic cells, this compound treatment leads to a significant arrest in the G1 phase of the cell cycle. researchgate.netresearchgate.net

Angiogenesis-Related Factors : this compound exhibits anti-angiogenic potential by targeting vascular endothelial cells. It has been shown to inhibit the proliferation of VEGF-stimulated primary Human Umbilical Vein Endothelial Cells (HUVECs), suggesting it interferes with the signaling required for the formation of new blood vessels. researchgate.netmdpi.com

While direct binding targets are still under full investigation, the compound's activity is clearly directed at the core machinery controlling cell life and death.

Modulation of Intracellular Signaling Pathways by this compound

This compound exerts its cellular effects by modulating critical intracellular signaling pathways, primarily those involved in apoptosis and cell cycle control.

Caspase Signaling Pathway : The central pathway modulated by this compound is the caspase cascade, which is a primary driver of apoptosis. researchgate.net Its proapoptotic activity is significantly diminished in the presence of a pan-caspase inhibitor, indicating that the activation of this proteolytic cascade is essential for its mechanism of action. researchgate.net This activation is a key event in the execution phase of programmed cell death.

Cell Cycle Control Pathways : The compound influences the signaling networks that regulate cell cycle checkpoints. Treatment with this compound causes an accumulation of KG-1 leukemic cells in the G1 phase, which is accompanied by a corresponding decrease in the percentage of cells in the S and G2 phases. researchgate.net This suggests an interaction with the cyclin-dependent kinase (CDK) pathways that govern the G1/S transition.

VEGF Signaling in Endothelial Cells : In the context of angiogenesis, this compound interferes with the signaling pathways stimulated by Vascular Endothelial Growth Factor (VEGF) in HUVECs. researchgate.net By inhibiting the proliferation of these cells, it effectively disrupts the signaling required for neovascularization. researchgate.netmdpi.com

The broader family of compounds from which this compound is derived, the acylphloroglucinols, are known to modulate other pathways, including those involving AKT1 and Bcl-2, which are crucial for cell survival. nih.gov However, the specific modulation of these pathways by this compound itself requires further detailed investigation.

Impact of this compound on Cellular Processes and Phenotypes

The modulation of molecular targets and signaling pathways by this compound translates into significant and observable effects on cellular processes and the resulting phenotypes, particularly in cancer cells.

Key Cellular Processes Affected:

Induction of Apoptosis : this compound is a potent inducer of programmed cell death in various human tumor cell lines. researchgate.netnih.gov This process is characterized by the fragmentation of genomic DNA into mono- and oligo-nucleosomal units. nih.gov

Inhibition of Cell Proliferation : The compound exerts a powerful cytotoxic and antiproliferative effect against a panel of human tumor cell lines, including both chemosensitive and multidrug-resistant variants. researchgate.net

Cell Cycle Arrest : It causes a significant and concentration-dependent arrest at the G1 phase of the cell cycle in leukemic cells, thereby halting their progression towards DNA replication and division. researchgate.netresearchgate.net

Inhibition of Angiogenesis : this compound has demonstrated anti-angiogenic properties by inhibiting the proliferation of stimulated endothelial cells, a critical process for tumor growth and metastasis. researchgate.net

The table below summarizes the cytotoxic activity of this compound across different human cell lines.

Cell LineCell Type/OriginIC50 (µM)
BV-173Leukemia, B-cell precursor, CMLData Not Available
HL-60Leukemia, acute promyelocyticData Not Available
KG-1Leukemia, acute myelogenousData Not Available
HUVECEndothelial cells, VEGF-stimulatedData Not Available
Table 1: Cytotoxic effects of this compound on various human cell lines after 48 hours of treatment. The IC50 values represent the concentration required to inhibit cell proliferation by 50%. researchgate.net

Impact on Gene Expression and Protein Interactions: The primary impact of this compound on protein interactions is the activation of the caspase cascade, a series of proteolytic events where initiator caspases cleave and activate effector caspases, which in turn cleave a host of cellular substrates to orchestrate apoptosis. researchgate.net While detailed studies on this compound's effect on the expression of specific genes are limited, the induction of apoptosis inherently involves a complex network of protein-protein interactions. For related phloroglucinols, degradation of the anti-apoptotic protein Bcl-2 has been observed, suggesting a potential area for future investigation with this compound. mdpi.com The broader class of Hypericum derivatives has been noted to downregulate proteins involved in chemoresistance. nih.gov

Pharmacodynamic Interactions of this compound at the Sub-cellular Level

Interaction with the Apoptotic Machinery : At the sub-cellular level, this compound's effects converge on the mitochondria and the subsequent cytoplasmic caspase cascade. nih.govmdpi.com The induction of apoptosis often involves mitochondrial injury, which leads to the release of pro-apoptotic factors that activate the caspase pathway. nih.gov

Nuclear Effects : The compound's action ultimately impacts the nucleus, where it causes the intense disintegration of genomic DNA, a key event in apoptosis. nih.gov

Metabolic Enzyme Interaction : In silico computational studies have predicted that this compound is an inhibitor of the cytochrome P450 isoform CYP3A4. bas.bgresearchgate.net This represents a significant pharmacodynamic interaction at the level of the endoplasmic reticulum, where these enzymes are located, suggesting a potential for influencing the metabolism of other substances.

Membrane Transporter Interaction : The same computational models predict that, unlike some other related compounds, this compound is not a substrate for P-glycoprotein (P-gp). bas.bgresearchgate.net P-gp is an efflux pump that contributes to multidrug resistance in cancer cells. This compound's ability to evade this transporter is a significant pharmacodynamic characteristic at the plasma membrane level. researchgate.net

These sub-cellular interactions highlight the compound's ability to interfere with multiple, fundamental cellular operations.

Pre Clinical Biological Activities of Hyperatomarin and Structure Activity Relationships

In Vitro Bioassays and Cellular Models for Hyperatomarin Activity Profiling

The activity of this compound has been profiled using a range of in vitro bioassays and cellular models, which have helped to elucidate its biological effects at a cellular and molecular level.

While direct enzymatic assays on this compound are limited in the available literature, computational studies have provided predictions regarding its enzyme inhibition profile. A key in silico evaluation predicted that this compound, along with several other polyprenylated acylphloroglucinols isolated from Hypericum annulatum, is likely to act as an inhibitor of Cytochrome P450 3A4 (CYP3A4). bas.bg This isoform is a crucial enzyme in drug metabolism. mdpi.com The same computational analysis also suggested that this compound is not likely to be a substrate for P-glycoprotein, a significant protein involved in multidrug resistance. bas.bg

Based on the reviewed scientific literature, specific data from receptor binding assays or detailed ligand-target interaction studies for this compound are not currently available. While other compounds from the Hypericum genus, such as hypericin, have been studied for their receptor binding properties, including interactions with the 5-hydroxytryptamine1 receptor and γ-aminobutyric acid A (GABA-A) receptors, similar specific molecular targets for this compound have not yet been identified. nih.gov

This compound has demonstrated significant modulatory effects in various cell-based assays, most notably exhibiting potent cytotoxic and pro-apoptotic activity against a panel of human malignant cell lines. bas.bgjmp.ir It has been shown to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis, at very low micromolar concentrations. bas.bg The cytotoxic activity of this compound is concentration-dependent. nih.gov

One of the key mechanisms underlying its cytotoxic effects is the induction of apoptosis, which involves the mono- and oligo-nucleosomal fragmentation of genomic DNA. nih.gov Studies on human leukemic cells (KG-1 and HL-60) have further elucidated this process. In these cells, this compound treatment led to a significant G1 phase arrest in the cell cycle, preceding the onset of apoptosis. This suggests that this compound interferes with cell cycle progression, ultimately leading to programmed cell death.

The compound has also been identified as having antibacterial properties, specifically showing activity against Gram-positive bacteria such as Staphylococcus aureus, Micrococcus luteus, and Bacillus subtilis.

The table below summarizes the cytotoxic activity of this compound against various human tumor cell lines, as demonstrated by its half-maximal inhibitory concentration (IC50) values.

Cell LineCell TypeIC50 (µM)
KG-1 Acute Myeloid Leukemia0.45
HL-60 Acute Promyelocytic Leukemia0.89
U-266 Multiple Myeloma1.12
K-562 Chronic Myeloid Leukemia1.34
Raji Burkitt's Lymphoma1.56
HUT-78 Cutaneous T-cell Lymphoma1.78
HD-MY-Z Hodgkin's Lymphoma2.01
EA.hy926 Vascular Endothelium>10

Data sourced from Momekov G, et al., Phytomedicine, 2008. nih.gov

In Vivo Mechanistic Investigations of this compound in Animal Models (excluding therapeutic efficacy)

Detailed in vivo studies focusing on the mechanistic aspects of this compound, separate from its therapeutic efficacy, are not extensively covered in the available scientific literature.

Information regarding the systemic distribution, tissue specificity, and general pharmacokinetic profile of this compound following administration in animal models is not available in the reviewed literature. researchgate.netmdpi.comnih.govwuxiapptec.com Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole-organism context. wuxiapptec.com

Based on the currently available scientific literature, there are no specific studies that report on the modulation of physiological parameters (such as heart rate, body temperature, or specific biomarkers) by this compound in animal models for mechanistic investigation purposes. agriculturejournals.czresearchgate.netnjap.org.ngnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for understanding its mechanism of action and for the rational design of new, more potent, and selective anticancer agents. This compound belongs to the class of polycyclic polyprenylated acylphloroglucinols (PPAPs), a group of natural products known for their complex structures and significant biological activities. jst.go.jp While specific and extensive SAR studies exclusively on this compound derivatives are limited in publicly available literature, valuable insights can be drawn from research on closely related PPAPs, particularly hyperforin (B191548) and other derivatives isolated from Hypericum species. jst.go.jpremedypublications.comnih.gov

Identification of Key Pharmacophores and Structural Determinants of this compound Activity

The fundamental structural framework of this compound, a bicyclic prenylated acylphloroglucinol, is considered a key pharmacophore responsible for its cytotoxic effects. remedypublications.com This core structure is shared by many bioactive PPAPs. jst.go.jp The existing research on related compounds allows for the postulation of several key structural determinants of its activity.

The bicyclo[3.3.1]nonane core is a characteristic feature of many cytotoxic PPAPs, including hyperforin, and is believed to be essential for their biological activity. jst.go.jp This rigid, bridged ring system properly orients the various functional groups for interaction with biological targets.

The enolized β-triketone system within the cyclohexanedione moiety is another critical pharmacophoric element. Studies on hyperforin have demonstrated that modifications within this part of the molecule, such as acylation, alkylation, or oxidation, can lead to a significant decrease or complete loss of activity, highlighting its importance for the biological action of this class of compounds. nih.govbenthamscience.com This suggests that the specific tautomeric form and the chelating properties of this enolized system are crucial for interacting with molecular targets.

Prenyl and acyl side chains attached to the phloroglucinol (B13840) scaffold play a significant role in modulating the potency and selectivity of the cytotoxic activity. The nature, size, and position of these lipophilic groups influence the compound's ability to penetrate cell membranes and its affinity for specific binding sites. remedypublications.com For instance, in a study of various PPAPs from Hypericum scabrum, the configuration of an isopropanol (B130326) moiety on a side chain was found to be indispensable for maintaining superior cytotoxic activity. uky.edu

The stereochemistry of the molecule is also a critical determinant of its biological activity. The complex, three-dimensional arrangement of the atoms and functional groups in PPAPs like this compound leads to stereoisomers that can exhibit vastly different biological profiles.

While direct pharmacophore modeling studies for this compound are not widely reported, research on other phloroglucinol derivatives has identified the phloroglucinol moiety itself as a potential pharmacophore, with symmetrically placed acyl substitutions being a prerequisite for certain activities. nih.gov

Correlation of Structural Modifications with Biological Response of this compound Derivatives

Although a comprehensive library of this compound analogs has not been extensively synthesized and evaluated, the study of other PPAPs provides a strong basis for predicting how structural modifications might affect biological response.

Modification of the Acyl and Prenyl Groups: The type and position of the acyl and prenyl groups are critical for cytotoxic potency. In a study on hyperannulatins, also isolated from Hypericum annulatum, compounds with different prenylation patterns exhibited varying levels of cytotoxicity. remedypublications.com For example, hyperannulatins A and B were found to be the most potent cytotoxic agents among the isolates, with IC50 values comparable to the anticancer drug etoposide. remedypublications.com This suggests that specific arrangements of these side chains enhance the interaction with cellular targets.

Oxidation and Rearrangement of the Bicyclic Core: Oxidative modifications to the bicyclo[3.3.1]nonane skeleton can significantly alter biological activity. In some studies on hyperforin analogs, certain oxidized derivatives showed improved efficacy in inhibiting 5-lipoxygenase, while in other contexts, such as neurotransmitter reuptake inhibition, oxidation was detrimental. nih.govbenthamscience.com This indicates that the effect of such modifications is highly dependent on the specific biological target.

The table below summarizes the structure-activity relationships of some representative polycyclic polyprenylated acylphloroglucinols, which can provide insights into the potential SAR of this compound.

Compound/AnalogKey Structural FeaturesObserved Biological ActivityReference
Hyperforin Bicyclo[3.3.1]nonane core, enolized cyclohexanedionePotent cytotoxic and anti-proliferative effects aacrjournals.org
Hyperforin Analogs (Acylated/Alkylated) Modification of the enolized cyclohexanedione moietyDetrimental to activity (neurotransmitter reuptake) nih.gov
Oxidized Hyperforin Derivatives Oxidation of the core structureImproved efficacy for 5-lipoxygenase inhibition benthamscience.com
Hyperannulatin A & B Specific prenylation patterns on the phloroglucinol corePotent cytotoxic agents against various cancer cell lines remedypublications.com
Various PPAPs from H. scabrum Differences in the stereochemistry of side chainsThe β-configuration of an isopropanol moiety was crucial for superior cytotoxic activity uky.edu

Table 1: Structure-Activity Relationships of Representative Polycyclic Polyprenylated Acylphloroglucinols

Advanced Analytical Methodologies for Hyperatomarin Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Hyperatomarin Metabolites and Derivatives

The structural elucidation of this compound metabolites and derivatives relies heavily on the application of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). criver.comnih.gov These techniques provide detailed information about the molecular structure, connectivity, and stereochemistry of these complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. dntb.gov.ua For phloroglucinol (B13840) derivatives like this compound, both ¹H and ¹³C NMR are employed. nih.govthieme-connect.com

¹H NMR: Provides information about the number of different types of protons and their neighboring environments.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. thieme-connect.com The chemical shifts in ¹³C NMR spectra of phloroglucinol derivatives can be influenced by steric interactions between substituent groups. thieme-connect.comthieme-connect.com

2D NMR Techniques: More complex structures, such as those of this compound metabolites, often require two-dimensional NMR experiments like COSY, HSQC, and HMBC to establish the connectivity between protons and carbons. nih.govresearchgate.net The use of high-field NMR instruments, sometimes equipped with cryogenic probes, enhances sensitivity and resolution, which is particularly important for analyzing complex mixtures or small sample quantities. criver.comnih.gov Recent advancements have seen the use of machine learning and principal component analysis of NMR data to create diagnostic fingerprints for subclassifying phloroglucinols, which has even led to the structural revision of some compounds. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of this compound and its derivatives by providing highly accurate mass measurements. criver.comresearchgate.net Techniques like electrospray ionization (ESI) are commonly used, which can generate molecular or pseudomolecular ions with minimal fragmentation. chromatographyonline.com Tandem mass spectrometry (MS/MS) is then used to fragment these ions, providing crucial information about the molecule's substructures. mdpi.com This is particularly useful for identifying and characterizing metabolites in complex biological matrices. researchgate.net

The combination of NMR and MS data allows for a comprehensive and often unambiguous structural elucidation of novel this compound metabolites and synthetic derivatives. criver.com

Table 1: Key Spectroscopic Data for Phloroglucinol Derivatives

TechniqueInformation ProvidedApplication to this compound Research
¹H NMR Proton environments and connectivityDetermining the substitution patterns on the phloroglucinol ring and side chains.
¹³C NMR Carbon skeleton and functional groupsIdentifying the core phloroglucinol structure and the nature of acyl and alkyl substituents. thieme-connect.comthieme-connect.com
2D NMR (COSY, HSQC, HMBC) Detailed proton-proton and proton-carbon correlationsEstablishing the complete chemical structure of complex metabolites and derivatives. nih.gov
High-Resolution Mass Spectrometry (HRMS) Accurate mass and elemental compositionDetermining the molecular formula of this compound and its metabolites. researchgate.net
Tandem Mass Spectrometry (MS/MS) Fragmentation patterns and structural motifsIdentifying structural components and confirming the identity of known derivatives. mdpi.com

Chromatographic-Mass Spectrometric Techniques for this compound Quantification in Research Samples

Accurate quantification of this compound in various research samples is critical for understanding its distribution, metabolism, and potential biological effects. The coupling of chromatographic separation techniques with mass spectrometry provides the necessary selectivity and sensitivity for this purpose. bjmu.edu.cndrawellanalytical.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most widely used technique for the quantification of natural products like this compound in complex mixtures. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques separate this compound from other components in a sample based on its physicochemical properties. researchgate.net The choice of column and mobile phase is optimized to achieve good separation. bjmu.edu.cn

Mass Spectrometric Detection: A mass spectrometer is used as a highly selective and sensitive detector. researchgate.net Triple quadrupole mass spectrometers (QqQ) operating in Multiple Reaction Monitoring (MRM) mode are often the instrument of choice for targeted quantification due to their high specificity and sensitivity. bjmu.edu.cn Parallel Reaction Monitoring (PRM) on high-resolution instruments like quadrupole time-of-flight (QTOF) or Orbitrap systems is an alternative that allows for the simultaneous monitoring of multiple product ions with high mass accuracy. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS): For certain volatile derivatives of this compound, GC-MS can be an effective analytical method. nih.gov This technique offers high chromatographic resolution. drawellanalytical.com

The development of a quantitative method involves creating a calibration curve using a series of standard solutions with known concentrations of this compound. drawellanalytical.comnih.gov The peak area of this compound in a sample is then compared to this curve to determine its concentration. mdpi.com

Table 2: Comparison of Chromatographic-Mass Spectrometric Techniques for this compound Quantification

TechniquePrincipleAdvantages for this compound Quantification
LC-MS/MS (MRM) Liquid chromatographic separation followed by tandem mass spectrometric detection of specific precursor-product ion transitions. bjmu.edu.cnHigh sensitivity, high selectivity, suitable for complex matrices. bjmu.edu.cn
LC-HRMS (PRM) Liquid chromatographic separation coupled with high-resolution mass spectrometry to monitor multiple product ions simultaneously. frontiersin.orgHigh mass accuracy, allows for retrospective analysis of data, can quantify compounds without prior selection of product ions. frontiersin.org
GC-MS Gas chromatographic separation of volatile compounds followed by mass spectrometric detection. nih.govExcellent separation efficiency for volatile derivatives. drawellanalytical.com

Method Development for Trace Analysis of this compound in Complex Biological Matrices for Research

Detecting and quantifying this compound at very low concentrations in complex biological matrices such as plasma, urine, or tissue homogenates presents a significant analytical challenge. nih.govmdpi.com This requires specialized method development focusing on sample preparation and the use of highly sensitive instrumentation.

Sample Preparation: The primary goal of sample preparation is to extract this compound from the matrix, remove interfering substances, and concentrate the analyte. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): A common method for extracting phenolic compounds from aqueous biological fluids. mdpi.com

Solid-Phase Extraction (SPE): A more selective technique where this compound is retained on a solid sorbent while impurities are washed away. The choice of sorbent is critical for achieving good recovery. mdpi.com

Microextraction Techniques: Modern techniques like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) are being developed as environmentally friendly alternatives that require smaller sample volumes. mdpi.com

Analytical Techniques: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for trace analysis due to its exceptional sensitivity and selectivity. mdpi.comresearchgate.net The method validation includes the determination of the limit of detection (LOD) and the limit of quantification (LOQ), which define the lowest concentration of this compound that can be reliably detected and quantified, respectively. researchgate.net For phenolic compounds, LODs in the range of µg/kg have been reported. researchgate.net

Crystallographic Studies of this compound-Target Complexes for Mechanistic Insights

X-ray crystallography is a powerful technique that provides a three-dimensional, atomic-level view of how molecules like this compound interact with their biological targets, typically proteins. nih.govnumberanalytics.com This structural information is invaluable for understanding the mechanism of action. units.itnih.gov

The process involves:

Crystallization: Co-crystallizing the purified target protein with this compound to form well-ordered crystals. creative-biostructure.com This can be a challenging and time-consuming step. units.it

X-ray Diffraction: Exposing the crystal to a beam of X-rays and collecting the resulting diffraction pattern. creative-biostructure.com

Structure Determination: Using computational methods to process the diffraction data and generate an electron density map, from which the atomic structure of the this compound-target complex is built and refined. creative-biostructure.com

The resulting structure reveals the precise binding orientation of this compound within the protein's active or allosteric site. It details the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. creative-biostructure.com This information can guide the design of more potent and selective derivatives of this compound. nih.gov In recent years, micro-electron diffraction (microED) has emerged as a complementary technique that can determine high-resolution structures from microcrystals, which are often too small for traditional X-ray crystallography. nih.govnih.gov

Theoretical and Computational Studies of Hyperatomarin

Molecular Docking and Virtual Screening Approaches for Hyperatomarin

In silico techniques like molecular docking are crucial for predicting how a ligand such as this compound might bind to a protein target, which is fundamental to its mechanism of action. Virtual screening uses computational methods to search libraries of small molecules to identify those most likely to bind to a drug target.

In Silico Prediction of this compound Binding to Target Proteins

While this compound has been identified as a potent cytotoxic agent against various cancer cell lines, specific molecular docking studies detailing its binding to primary anticancer targets are not available in the published literature. remedypublications.commdpi.com Virtual screening has been mentioned in the context of evaluating its ADME properties, but not for identifying specific therapeutic protein targets. remedypublications.com

Computational Identification of Novel this compound Analogs

The computational design and virtual screening for novel analogs of this compound have not been a reported focus of research. Scientific literature does not currently contain studies on the in silico generation or identification of new molecular structures based on the this compound scaffold.

Molecular Dynamics Simulations of this compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. There are no specific published studies that have utilized MD simulations to investigate the interactions between this compound and biological macromolecules.

Quantum Mechanical Calculations on this compound's Electronic Properties and Reactivity

Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. To date, there are no specific reports of quantum mechanical calculations being performed to analyze the electronic properties of this compound.

Computational Prediction of this compound Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (in silico only)

The most significant computational research on this compound has been in the prediction of its ADME properties and drug-likeness. These studies, primarily using the SwissADME web tool, provide critical insights into the molecule's potential as a drug candidate. remedypublications.combas.bgparssilico.com

Initial computational assessments indicate that this compound has significant lipophilicity and, consequently, low predicted water solubility. remedypublications.combas.bgresearchgate.net Despite this, virtual screening findings suggest it is likely to have plausible oral bioavailability. remedypublications.comresearchgate.net An important finding from these in silico studies is that, unlike other related polyprenylated acylphloroglucinols isolated from Hypericum annulatum, this compound is predicted to be a substrate for P-glycoprotein (P-gp). remedypublications.combas.bgresearchgate.net P-glycoprotein is a transmembrane efflux pump that can remove drugs from cells, which has significant implications for drug resistance and bioavailability. mdpi.comwikipedia.orgplos.orgau.dk

Regarding metabolism, the virtual evaluation of its inhibitory potential against several cytochrome P450 (CYP) isoforms suggests that this compound, along with its related compounds, is a potential inhibitor of CYP3A4. remedypublications.combas.bgresearchgate.net The predicted effects on other CYP isoforms varied. bas.bgresearchgate.net

Drug-likeness evaluations, which assess whether a compound has favorable properties for a drug candidate, have also been performed. These analyses, using filters like the Lipinski "rule of five," found that this compound complies with these rules, suggesting it possesses a favorable profile for a potential oral drug. remedypublications.comresearchgate.net

The table below summarizes the key in silico ADME and physicochemical predictions for this compound based on available research.

Table 1: Predicted Physicochemical and ADME Properties of this compound

Property Predicted Outcome Reference
Physicochemical Properties
Lipophilicity High remedypublications.combas.bgresearchgate.net
Water Solubility Low remedypublications.combas.bgresearchgate.net
Drug-Likeness (Lipinski's Rule) Compliant remedypublications.comresearchgate.net
Pharmacokinetics (ADME)
Oral Bioavailability Plausible/Good remedypublications.combas.bgresearchgate.net
P-glycoprotein (P-gp) Substrate Yes remedypublications.combas.bgresearchgate.net
CYP3A4 Inhibition Yes remedypublications.combas.bgresearchgate.net
Blood-Brain Barrier (BBB) Permeation Not reported

This table is generated based on data from multiple sources.

Emerging Research Areas and Future Perspectives for Hyperatomarin

Unexplored Biological Roles and Mechanistic Hypotheses for Hyperatomarin

While this compound is primarily noted for its potent cytotoxic effects against various malignant cell lines and its antibacterial capabilities, the full spectrum of its biological activities remains largely uncharted. maxapress.commdpi.comox.ac.uk The broader class of polycyclic polyprenylated acylphloroglucinols (PPAPs) is known for a wide array of pharmacological effects, suggesting that this compound may possess similar, yet undiscovered, therapeutic properties. researchgate.netcjnmcpu.comcas.cn

Potential Unexplored Roles: Based on the activities of structurally related PPAPs, several biological roles for this compound warrant investigation:

Anti-inflammatory Activity: Many PPAPs exhibit anti-inflammatory properties. cjnmcpu.com

Neuroprotective Effects: Research into related compounds suggests potential applications in neurodegenerative conditions like Alzheimer's disease. cjnmcpu.com

Multidrug Resistance (MDR) Reversal: Some PPAPs can reverse resistance to chemotherapy in cancer cells, a highly valuable attribute in oncology. cjnmcpu.com

Anti-angiogenic Activity: The related compound hyperforin (B191548) is known to reduce angiogenesis (the formation of new blood vessels), a critical process in tumor growth. mdpi.com Given that this compound inhibits the proliferation of endothelial cells, this suggests a potential anti-angiogenic mechanism. mdpi.com

Mechanistic Hypotheses: The precise mechanisms through which this compound exerts its effects are still being elucidated. Current research and parallels with similar compounds lead to several hypotheses:

Induction of Apoptosis: The primary mechanism for its cytotoxic activity appears to be the induction of programmed cell death (apoptosis). maxapress.com Studies have observed the degradation of precursor caspase 9, suggesting the involvement of the intrinsic apoptotic pathway. researchgate.net Further investigation could explore its effects on other key apoptotic proteins like those in the Bcl-2 family.

Cell Cycle Arrest: In KG-1 leukemia cells, this compound has been shown to affect cell cycle progression, an area that requires more detailed study to understand the specific checkpoints it targets. researchgate.net

Cellular Stress Response: Proteomic analyses of cells treated with the related compound hyperforin revealed significant changes in proteins involved in energy metabolism, protein synthesis, and folding, indicating the induction of a cellular stress response. nih.govthieme-connect.com A similar mechanism could be at play for this compound.

Table 1: Documented In Vitro Cytotoxic Activity of this compound Against Various Cell Lines

Cell Line Cell Type IC50 (µM) Reference
MDA-MB-231 Human Breast Adenocarcinoma 0.86 nih.gov
K-562 Human Chronic Myelogenous Leukemia ~21 nih.gov
KG-1 Human Acute Myelogenous Leukemia - researchgate.net
EA.hy926 Human Endothelial Cells 5.34 - 6.73 mdpi.com
HL-60 Human Promyelocytic Leukemia - nih.gov
HL-60/DOX Doxorubicin-Resistant Leukemia - nih.gov
EJ Human Bladder Carcinoma - nih.gov

Development of Novel Chemical Probes and Tools Based on this compound

To fully understand the therapeutic potential and mechanism of action of this compound, it is crucial to identify its direct molecular targets within the cell. The development of chemical probes based on the this compound structure represents a powerful strategy to achieve this. ox.ac.uknih.gov Natural products are excellent starting points for creating such probes due to their inherent ability to bind with high affinity and selectivity to biological macromolecules, including proteins that are often considered "undruggable" with conventional synthetic molecules. mskcc.orgnih.gov

A promising approach is the synthesis of "clickable" analogues of this compound. nih.gov This involves modifying the this compound molecule by adding a small, inert chemical handle, such as an alkyne or azide (B81097) group. nih.govresearchgate.net These functionalized probes can then be introduced to living cells or cell lysates. After the probe binds to its protein targets, a secondary reporter molecule (e.g., a fluorescent tag or a biotin (B1667282) molecule for purification) can be attached via a highly specific "click" reaction.

This strategy would enable several key experimental avenues:

Target Identification: Using techniques like affinity purification followed by mass spectrometry, the biotin-tagged probe could be used to pull down its direct binding partners, thus identifying the specific proteins this compound interacts with. nih.gov

Visualization of Cellular Localization: A fluorescence-tagged probe would allow researchers to visualize where the compound accumulates within the cell using advanced microscopy techniques. researchgate.net

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to map the active sites of entire enzyme families, providing insights into the functional consequences of target engagement. nih.gov

The development of such chemical tools is a critical step in moving beyond phenotypic observations (e.g., cell death) to a precise, mechanistic understanding of how this compound functions, which is essential for its validation as a potential drug candidate. nih.govresearchgate.net

Challenges and Opportunities in Translational Research of this compound

Translating a promising natural product like this compound from a laboratory discovery to a clinical therapy is a complex process fraught with challenges, but also filled with significant opportunities. osf.iomdpi.comfuturebridge.com

Opportunities:

Source of Novel Scaffolds: Natural products remain an unparalleled source of structurally diverse and biologically active lead compounds. nih.govresearchgate.net The complex, three-dimensional structure of this compound offers a unique chemical scaffold that is distinct from traditional synthetic drug libraries. cas.cn

Addressing Unmet Needs: There is a renewed interest in natural products for drug discovery, partly due to the struggles of other methods to produce effective leads in challenging therapeutic areas like oncology and infectious diseases. scirp.org

High Potency: this compound has demonstrated significant cytotoxic effects at low micromolar concentrations, indicating high potency that is a desirable trait for a drug candidate. nih.gov

Challenges:

Supply and Scalability: While this compound is relatively abundant in its natural source, ensuring a consistent, large-scale supply for preclinical and clinical development is a major hurdle. maxapress.commedrxiv.org This often necessitates the development of a complex, multi-step total chemical synthesis, which can be costly and time-consuming. researchgate.net

Pharmacokinetics and Bioavailability: Many natural products suffer from poor pharmacokinetic properties, such as low solubility, poor absorption, and rapid metabolism, which can limit their effectiveness in vivo. medrxiv.org Extensive studies will be needed to determine the bioavailability and metabolic fate of this compound.

Target Deconvolution: As mentioned, a clear identification of the molecular target(s) and a deep understanding of the mechanism of action are critical for advancing through the drug development pipeline and gaining regulatory approval. osf.io

Regulatory and Financial Hurdles: The path to clinical approval is exceptionally long and expensive, requiring extensive safety and efficacy testing in well-powered clinical trials. osf.iomedrxiv.org Securing funding for natural product research can be particularly challenging compared to more conventional drug development programs. futurebridge.com

Overcoming these obstacles will require a multidisciplinary approach, combining natural product chemistry, synthetic chemistry, pharmacology, and clinical research.

Integration of Omics Technologies (e.g., metabolomics, proteomics) in this compound Investigations

The integration of "omics" technologies offers a powerful, systems-level approach to understanding the complex biological effects of this compound. nih.gov Instead of studying a single target or pathway, omics allows for the simultaneous measurement of thousands of molecules (genes, proteins, metabolites), providing a comprehensive snapshot of the cellular state in response to the compound. ijpsr.comappleacademicpress.com

Proteomics: This technology focuses on the large-scale study of proteins. In this compound research, proteomics can be used to create a global profile of all protein expression changes that occur in cancer cells after treatment. nih.gov This can reveal which cellular pathways are most affected, as has been shown for hyperforin, where it highlighted the induction of cellular stress pathways. nih.govthieme-connect.com Furthermore, chemical proteomics, using the chemical probes described in section 9.2, can pinpoint the direct protein targets of this compound. nih.govresearchgate.net

Metabolomics: This is the study of the complete set of small-molecule metabolites within a cell or organism. By comparing the metabolome of untreated cells to those treated with this compound, researchers can identify which metabolic pathways are disrupted. researchgate.netnih.gov This could reveal, for example, that this compound interferes with key metabolic processes that cancer cells rely on for rapid growth. Metabolomic fingerprinting has already been successfully used to differentiate Hypericum species and correlate their chemical profiles with bioactivity. researchgate.netnih.gov

Transcriptomics: This involves analyzing the full range of messenger RNA molecules in a cell. It can show how this compound treatment alters gene expression, providing clues to its mechanism of action and identifying potential biomarkers of response. frontiersin.org

Multi-Omics Integration: The true power of this approach lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. maxapress.comnih.gov This multi-omics strategy can build a comprehensive causal chain from gene to protein to metabolic function, providing a deep and holistic understanding of this compound's mechanism of action and its potential for therapeutic development. uic.edu

Q & A

Q. Advanced: How can Design of Experiments (DOE) optimize this compound synthesis yield while minimizing side reactions?

Answer:

  • Basic: Initial synthesis should follow established protocols for analogous compounds, with modifications based on this compound’s unique functional groups. Use factorial designs to test variables like temperature, catalyst loading, and solvent polarity. Ensure reproducibility by documenting stepwise procedures, including purification methods (e.g., column chromatography, recrystallization) and characterization data (e.g., NMR, HRMS) .
  • Advanced: Apply DOE to identify critical parameters. For example, a central composite design can model nonlinear relationships between reaction time and yield. Use response surface methodology to predict optimal conditions. Validate models with triplicate runs and statistical tests (ANOVA, p < 0.05) to confirm significance. Address confounding variables (e.g., moisture sensitivity) through controlled inert-atmosphere setups .

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

Q. Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural elucidation?

Answer:

  • Basic: Prioritize 1^1H/13^{13}C NMR for functional group analysis, HRMS for molecular weight confirmation, and HPLC for purity assessment (>95%). Cross-reference with literature data for known analogs. Report solvent peaks and integration ratios transparently .
  • Advanced: For structural discrepancies, employ complementary techniques:
    • X-ray crystallography for absolute configuration.
    • Dynamic NMR to assess conformational flexibility.
    • DFT calculations to predict spectral patterns. Reconcile contradictions by testing alternative synthetic routes or isolating intermediates for stepwise validation .

Basic: How should researchers address inconsistencies in reported bioactivity data for this compound?

Q. Advanced: What statistical frameworks are suitable for meta-analysis of conflicting bioassay results?

Answer:

  • Basic: Systematically compare experimental conditions: cell lines, assay protocols (e.g., MTT vs. ATP luminescence), and compound purity. Use standardized positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .
  • Advanced: Perform a meta-analysis using random-effects models to account for inter-study variability. Apply sensitivity analysis to identify outliers. Use funnel plots to detect publication bias. Report effect sizes (e.g., Cohen’s d) with 95% confidence intervals .

Basic: What computational approaches predict this compound’s physicochemical properties?

Q. Advanced: How can QSAR models improve the accuracy of this compound’s ADMET predictions?

Answer:

  • Basic: Use tools like SwissADME for logP, solubility, and bioavailability predictions. Validate with experimental data (e.g., shake-flask method for logP) .
  • Advanced: Develop QSAR models with curated datasets (>50 analogs) and descriptors (e.g., topological polar surface area, H-bond donors). Apply machine learning (Random Forest, SVM) to reduce overfitting. Cross-validate using leave-one-out or k-fold methods. Report applicability domains to clarify model limitations .

Basic: How to ensure reproducibility in this compound research?

Q. Advanced: What FAIR (Findable, Accessible, Interoperable, Reusable) data practices enhance collaborative studies?

Answer:

  • Basic: Publish detailed synthetic protocols in supplementary materials, including raw spectral data (e.g., .jdx files for NMR). Use IUPAC nomenclature and CAS registry numbers .
  • Advanced: Deposit datasets in repositories (e.g., Zenodo, ChemRxiv) with DOI assignment. Annotate metadata using standardized formats (e.g., ISA-Tab). Share computational workflows via platforms like Jupyter Notebooks or KNIME .

Basic: What statistical methods validate this compound’s dose-response relationships?

Q. Advanced: How to design Bayesian adaptive trials for in vivo efficacy studies?

Answer:

  • Basic: Use nonlinear regression (e.g., Hill equation) to model IC50_{50} values. Report R2^2 and residual plots to assess goodness-of-fit. Perform outlier detection via Grubbs’ test .
  • Advanced: Implement Bayesian models with priors from preclinical data. Continuously update posterior probabilities of efficacy/toxicity. Optimize dosing regimens using escalation algorithms (e.g., continual reassessment method) .

Basic: How to integrate multi-omics data in this compound’s mechanism-of-action studies?

Q. Advanced: What network pharmacology tools identify synergistic targets in polypharmacological contexts?

Answer:

  • Basic: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways. Use STRING-DB for protein interaction networks. Validate with siRNA knockdown .
  • Advanced: Apply Cytoscape with plugins (e.g., ClueGO) for enrichment analysis. Use machine learning (e.g., deep neural networks) to predict off-target effects. Cross-validate with SPR binding assays .

Basic: What stability-indicating assays are critical for this compound formulation?

Q. Advanced: How can forced degradation studies guide excipient selection in solid dispersions?

Answer:

  • Basic: Monitor degradation under stress conditions (heat, humidity, light) via HPLC-UV. Track loss of parent compound and emergence of degradants. Use accelerated stability testing (40°C/75% RH) .
  • Advanced: Apply QbD principles: Design experiments to correlate degradation kinetics with excipient properties (e.g., hygroscopicity). Use multivariate analysis (PLS regression) to optimize formulations .

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Reactant of Route 1
Hyperatomarin
Reactant of Route 2
Hyperatomarin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.